3-Morpholin-3-yl-propionic acid
Overview
Description
3-Morpholin-3-yl-propionic acid: is an organic compound that features a morpholine ring attached to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-3-yl-propionic acid typically involves the reaction of morpholine with an appropriate propionic acid derivative. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes the use of solvents like dichloromethane and reagents such as bromine and triethylamine to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Morpholin-3-yl-propionic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 3-Morpholin-3-yl-propionic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Morpholin-3-yl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the propionic acid moiety can participate in hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
3-Morpholin-3-yl-propionic acid methyl ester: This compound is a methyl ester derivative of this compound and shares similar chemical properties.
This compound methyl ester hydrochloride: This hydrochloride salt form is used in various chemical applications and has similar reactivity.
Uniqueness: this compound is unique due to its combination of a morpholine ring and a propionic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-morpholin-3-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-11-4-3-8-6/h6,8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRLFWNQHCOOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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